molecular formula C9H14N3O8P B13856285 Cytarabine-13C3 5'-Monophosphate

Cytarabine-13C3 5'-Monophosphate

Cat. No.: B13856285
M. Wt: 326.17 g/mol
InChI Key: IERHLVCPSMICTF-BOZZUQJYSA-N
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Description

Cytarabine-13C3 5’-Monophosphate is a labeled derivative of the synthetic antiviral nucleoside Cytarabine. This compound contains three 13C carbons on the nucleobase portion, making it useful for experiments probing the activity and metabolic behavior of Cytarabine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytarabine-13C3 5’-Monophosphate involves the incorporation of 13C-labeled carbon atoms into the nucleobase of Cytarabine. The specific synthetic routes and reaction conditions are proprietary and typically involve multi-step organic synthesis techniques .

Industrial Production Methods

Industrial production methods for Cytarabine-13C3 5’-Monophosphate are not widely disclosed due to proprietary reasons. it generally involves large-scale organic synthesis under controlled conditions to ensure the incorporation of 13C isotopes .

Chemical Reactions Analysis

Types of Reactions

Cytarabine-13C3 5’-Monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted nucleoside analogs .

Mechanism of Action

Cytarabine-13C3 5’-Monophosphate exerts its effects by being metabolized into its active triphosphate form, which then incorporates into DNA. This incorporation leads to DNA damage and inhibition of DNA synthesis, primarily affecting cells in the S-phase of the cell cycle . The molecular targets include DNA polymerase and other enzymes involved in DNA repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytarabine-13C3 5’-Monophosphate is unique due to its 13C labeling, which allows for detailed metabolic studies that are not possible with the unlabeled parent compound. This labeling provides a powerful tool for researchers to track and understand the behavior of Cytarabine in various systems .

Properties

Molecular Formula

C9H14N3O8P

Molecular Weight

326.17 g/mol

IUPAC Name

[(2R,3S,4S,5R)-5-(4-amino-2-oxo(4,5,6-13C3)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1/i1+1,2+1,5+1

InChI Key

IERHLVCPSMICTF-BOZZUQJYSA-N

Isomeric SMILES

[13CH]1=[13CH]N(C(=O)N=[13C]1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

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